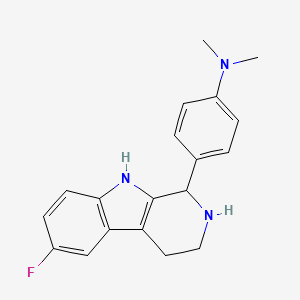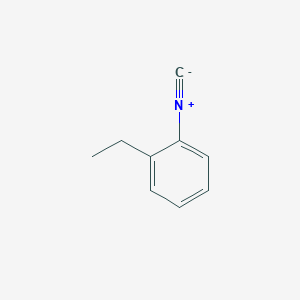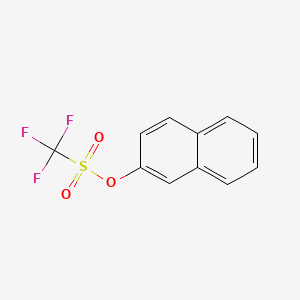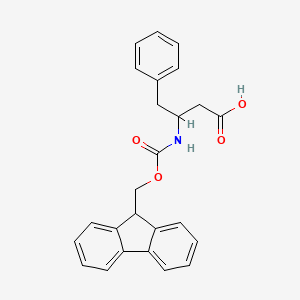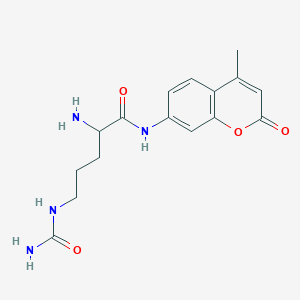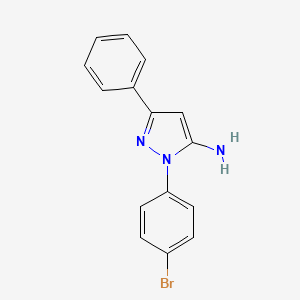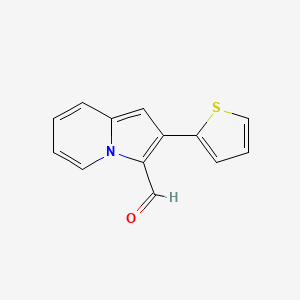![molecular formula C15H21NOS B1335372 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione CAS No. 14182-65-1](/img/structure/B1335372.png)
1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione, often referred to as “Morpholinethione” or “MTE”, is a synthetic organic compound that has been studied for its potential applications in scientific research. Its chemical structure consists of a four-membered heterocyclic ring with an attached thione group and a propyl side chain. It has been studied for its ability to act as an antioxidant, a reducing agent, and a corrosion inhibitor. In addition, Morpholinethione has been investigated for its potential applications in biochemistry and physiology, including its ability to inhibit enzymes, modulate gene expression, and influence protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential
A study conducted by Drapak et al. (2019) explored the antioxidant properties of derivatives of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione. QSAR analysis indicated that factors like molecular volume, lipophilicity, polarization, and dipole moment significantly affect antioxidant activity. The study suggests that compounds with hydrophilic and reductive properties, as well as smaller molecular volume and surface area, exhibit higher antioxidant activity. This research aids in the theoretical design of new antioxidants (Drapak et al., 2019).
Synthesis and Biological Properties
Papoyan et al. (2011) researched the synthesis and biological properties of derivatives, noting pronounced anticonvulsive and peripheral n-cholinolytic activities. This study highlights the compound's potential in the development of treatments for neurological disorders (Papoyan et al., 2011).
Novel Synthesis Techniques
Zhang Lin-han (2010) demonstrated a novel microwave irradiation method for synthesizing 2-Biphenyl-4-yl-1-morpholin-4-ethanethione. This method offers an efficient and rapid synthesis approach, which is crucial for pharmaceutical and industrial applications (Zhang Lin-han, 2010).
Chemoenzymatic Synthesis
Borowiecki (2022) explored the chemoenzymatic synthesis of a novel ethereal analog of this compound, potentially powerful as an analgesic. This research presents a new pathway for synthesizing opiate-like substances with improved affinity and selectivity towards opioid receptors (Borowiecki, 2022).
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWUJNKCRLWVMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
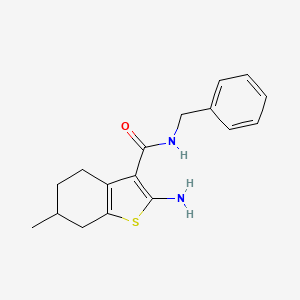
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)
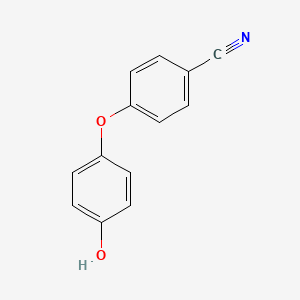
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)
